molecular formula C11H10FN3O2 B1492093 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 2098044-24-5

6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1492093
CAS RN: 2098044-24-5
M. Wt: 235.21 g/mol
InChI Key: WYPVPDWSPUANBR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

In the context of chemical reactions, the imidazole ring is known to participate in a wide range of reactions, including nucleophilic substitutions and additions, due to the presence of two nitrogen atoms .

Scientific Research Applications

Synthesis and Herbicidal Activities

One study focused on the synthesis of pyrimidine derivatives, demonstrating their potential in developing herbicidal agents. While the specific compound was not directly mentioned, similar structures, such as "3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione," showed significant herbicidal activity against Brassica napus, indicating the potential of related compounds in agriculture (Yang Huazheng, 2013).

Structural and Spectral Analysis

Research into novel heterocycle derivatives, including pyrido[2,3-d]pyrimidine heterocycle derivatives, utilized structural, spectral, and computational methods to analyze their properties. Though not directly correlating to the compound of interest, this demonstrates the broader utility of pyrimidine derivatives in understanding molecular interactions and designing materials with specific electronic and optical properties (Abida Ashraf et al., 2019).

Urease Inhibition for Therapeutic Applications

Another study highlighted the synthesis of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and their evaluation as urease inhibitors, showcasing the potential therapeutic applications of these compounds in treating diseases related to urease activity, such as certain types of ulcers and urinary tract infections (A. Rauf et al., 2010).

Antitumor Drug Design

The development of sulfonamide derivatives containing pyrimidine moieties for potent antitumor agents with low toxicity exemplifies the critical role of pyrimidine derivatives in medicinal chemistry. These compounds were designed to achieve targeted drug action through molecular recognition, highlighting the significance of structural modification for enhancing therapeutic efficacy (Z. Huang et al., 2001).

properties

IUPAC Name

6-[(2-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPVPDWSPUANBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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